Welcome to the BenchChem Online Store!
molecular formula C11H10O4 B8426168 4-(p-Methoxyphenyl)-2-Oxo-3-Butenoic Acid

4-(p-Methoxyphenyl)-2-Oxo-3-Butenoic Acid

Cat. No. B8426168
M. Wt: 206.19 g/mol
InChI Key: SHVBLFWLPMOIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04956490

Procedure details

Sodium pyruvate (24.2 g, 0.22 mol) was dissolved in 200 ml 1N aqueous sodium hydroxide at 20° C. To this solution there was added anisaldehyde (27.4 g, 0.20 mol) at 0.2 ml/min. The solution was aged twenty-four hours at 20° C., cooled at 0° C. and acidified with 6N NCl to pH 1.0 while maintaining a temperature of 0° C. The 4-(p-methoxyphenyl)-2-oxo-3-butenoic acid product was then extracted with 500 ml ethyl acetate and isolated as a yellow solid by concentration under vacuum. The yield by HPLC analysis was 88%.
Name
Sodium pyruvate
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[O:3].[Na+].[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]=O)=[CH:14][CH:15]=1>[OH-].[Na+]>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]=[CH:4][C:2](=[O:3])[C:1]([OH:6])=[O:5])=[CH:14][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
Sodium pyruvate
Quantity
24.2 g
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was aged twenty-four hours at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 0° C
EXTRACTION
Type
EXTRACTION
Details
The 4-(p-methoxyphenyl)-2-oxo-3-butenoic acid product was then extracted with 500 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
isolated as a yellow solid by concentration under vacuum
CUSTOM
Type
CUSTOM
Details
The yield by HPLC analysis

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=CC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.